molecular formula C12H10BrNO3 B047433 Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 122794-99-4

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No. B047433
M. Wt: 296.12 g/mol
InChI Key: IVZIOBTVAJBBAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate involves complex organic reactions, often starting from commercially available substrates. A related synthesis involves the preparation of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via a one-pot three-component reaction, indicating a method that might be adaptable for our target compound (Abdel-Mohsen, 2014). Another approach for synthesizing quinoline derivatives includes a two-step process starting from 2-aminobenzoic acids, suggesting a potential pathway for synthesizing our compound of interest (Jentsch et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, closely related to ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, has been explored through various analytical techniques. Studies involving similar compounds highlight the use of NMR, HRMS, and IR spectra for structural characterization, providing a foundation for understanding the molecular structure of our target compound (Zou et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, including cyclizations and substitutions, which are essential for their functionalization and application in medicinal chemistry. The reactivity of these compounds under different conditions, such as catalysis by indium bromide or ultrasonic irradiation, showcases the versatility of quinoline derivatives in synthetic chemistry (Prabakaran et al., 2012).

Physical Properties Analysis

The physical properties of quinoline derivatives, including melting points and solubility, play a significant role in their application and handling. Studies on compounds like ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate provide insights into these aspects, which are crucial for the development and use of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Zhou et al., 2010).

Scientific Research Applications

  • Anticoccidial Activity : Certain derivatives, like ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates, have shown anticoccidial activities against Eimeria tenella in chicken feed, suggesting potential use in veterinary medicine (Zou et al., 2009).

  • Synthesis of Heterocycles : These compounds can be used as building blocks for the synthesis of tri- and tetra-cyclic heterocycles, important in pharmaceutical research (Allin et al., 2005).

  • Photolabile Protecting Group : Brominated hydroxyquinoline derivatives serve as photolabile protecting groups for carboxylic acids, useful in the study of biological messengers (Fedoryak & Dore, 2002).

  • Antibacterial Applications : Certain synthesized derivatives have shown significant antibacterial activity, making them potential candidates for developing new antibacterial agents (Rádl, 1994; Abdel-Mohsen, 2014; Koga et al., 1980).

  • Pharmaceutical Potential : Novel quinoline derivatives synthesized from these compounds have potential pharmaceutical applications, including anticoagulant, analgesic, and anti-inflammatory properties (Ukrainets et al., 1994).

  • Antitumor Activities : Some synthesized compounds have shown promising antitumor activities against various human tumor cell lines, indicating their potential in cancer treatment (El-Agrody et al., 2012).

  • Veterinary Medicine : These compounds have been studied for their tolerance and safety in veterinary applications, particularly in chickens, and have been found to be non-toxic at certain doses (Lucas, 1968; Filer et al., 1969).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

properties

IUPAC Name

ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZIOBTVAJBBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351071
Record name Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

CAS RN

122794-99-4, 79607-23-1
Record name Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diphenyl ether (870 mL) was heated to 240° C. then diethyl 2-[[(4-bromophenyl)amino]methylidene]propanedioate (75 g, 219.18 mmol) added portionwise. The mixture was stirred at 240° C. for 60 minutes in a flask fitted with clean-stark apparatus. After cooling (25° C.) a crystallized solid was formed. The mixture was diluted with Et2O and the solid was collected by filtration, washed with Et2O and dried to afford the desired material (59.9 g) as a beige crystallized solid, which was used without purification or characterisation.
Quantity
870 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Zhang, X Ma, X Lv, M Li, Y Zhao, G Liu, S Zhan - RSC advances, 2017 - pubs.rsc.org
… To a 100 mL round-bottomed flask was added ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (6) (10.0 g, 33.90 mmol), POCl 3 (100 mL) and DMF (2 mL). The mixture was stirred at …
Number of citations: 5 pubs.rsc.org
X Lv, H Ying, X Ma, N Qiu, P Wu, B Yang… - European Journal of …, 2015 - Elsevier
… Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (8) (6.0 g, 20.34 mmol) and 2.5 N NaOH (50 mL) were charged in a 100 mL round-bottomed flask. The mixture was stirred at reflux for 1 …
Number of citations: 39 www.sciencedirect.com
J Zhang, X Lv, X Ma, Y Hu - European Journal of Medicinal Chemistry, 2017 - Elsevier
… To a 100 mL round-bottomed flask was added ethyl 6-bromo-4-hydroxyquinoline-3- carboxylate (6) (10.0 g, 33.90 mmol), POCl 3 (100 mL) and DMF (2 mL). The mixture was stirred at …
Number of citations: 17 www.sciencedirect.com
X Ma, X Lv, N Qiu, B Yang, Q He, Y Hu - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
A series of quinoline derivatives featuring the novelty of introducing intra-molecular hydrogen bonding scaffold (iMHBS) were designed, synthesized and biologically evaluated for their …
Number of citations: 20 www.sciencedirect.com
B Kundu, SK Das, S Paul Chowdhuri… - Journal of Medicinal …, 2019 - ACS Publications
… Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (2 g, 6.75 mmol) was taken in POCl 3 (15 mL) in ice-cold condition. The reaction mixture was allowed to come to room temperature and …
Number of citations: 50 pubs.acs.org
J Lavrado, SA Ohnmacht, I Correia, C Leitão… - …, 2015 - Wiley Online Library
… Ethyl-6-bromo-4-hydroxyquinoline-3-carboxylate (6). A solution of 5 (6.0 g; 17.5 mmol) in diphenyl ether (60 mL) was held at reflux for 1 h. After cooling, the reaction mixture was added …
TD White, CA Alt, KP Cole, JMC Groh… - … Process Research & …, 2014 - ACS Publications
An intramolecular thermal cyclization protocol was developed in a flow reactor to take advantage of the high pressures and temperatures that are easily obtained in small scale …
Number of citations: 30 pubs.acs.org
DE Brundish, PD Kane - Journal of Labelled Compounds and …, 1988 - Wiley Online Library
… (S) Ethyl 6-bromo-4-hydroxyquinoline 3-carboxylate (9) (14 mg) was heated with freshly-distilled P0Cl3 (1 ml) at 100C (steam-bath) for 30 minutes. solution was evaporated to dryness …

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